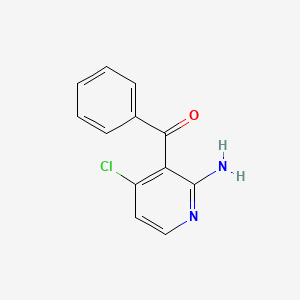

(2-Amino-4-chloropyridin-3-yl)(phenyl)methanone

Description

(2-Amino-4-chloropyridin-3-yl)(phenyl)methanone (CAS: 1203510-05-7, C₁₂H₉ClN₂O) is a pyridine-based compound featuring a 2-amino group, a 4-chloro substituent, and a phenylmethanone moiety at the 3-position of the pyridine ring. Its molecular weight is 228.67 g/mol, and it is synthesized for applications in medicinal chemistry and materials science . The compound’s structural motifs—amino, chloro, and ketone groups—impart unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

(2-amino-4-chloropyridin-3-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-9-6-7-15-12(14)10(9)11(16)8-4-2-1-3-5-8/h1-7H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHRVXKIFSUUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659634 | |

| Record name | (2-Amino-4-chloropyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203510-05-7 | |

| Record name | (2-Amino-4-chloropyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chloropyridin-3-yl)(phenyl)methanone typically involves the reaction of 2-amino-4-chloropyridine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction is usually performed at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 4-position of the pyridine ring undergoes substitution under specific conditions.

Key Findings :

-

Substitution at the 4-position is facilitated by electron-withdrawing effects of the adjacent methanone group.

-

Copper catalysis enhances amination efficiency by stabilizing transition states .

Reduction of the Methanone Group

The carbonyl group can be reduced to a methylene bridge using hydrogenation or hydride reagents.

Mechanistic Insight :

-

Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by syn-addition to the carbonyl .

-

Stereoselectivity in alcohol formation depends on steric effects from the pyridine ring .

Oxidation Reactions

The amino group and pyridine ring participate in oxidation pathways.

| Target Site | Oxidizing Agent | Product | Notes | Source |

|---|---|---|---|---|

| Amino Group | KMnO₄, H₂SO₄, 60°C | Nitro derivative | Over-oxidation risk | |

| Pyridine Ring | m-CPBA, CH₂Cl₂, RT | N-Oxide complex | Regioselective at N |

Case Study :

Condensation Reactions

The amino group acts as a nucleophile in forming heterocycles or Schiff bases.

| Reaction Partner | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Aldehydes | Et₃N, DMF, RT, 12h | Imine-linked derivatives | Anticancer screening | |

| β-Ketoesters | PTSA, THF, reflux | Pyrido[3,4-b]pyrazinones | Fluorescent probes |

Example Synthesis :

-

Condensation with β-ketoesters under acid catalysis produces fused pyrazinones, validated by ¹H/¹³C NMR .

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization of the pyridine ring.

| Reaction Type | Catalytic System | Product | ee Value | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | N/A | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-Aryl analogues | >99% |

Optimization Data :

Photochemical Reactivity

UV irradiation induces unique transformations.

| Condition | Outcome | Proposed Mechanism | Source |

|---|---|---|---|

| UV (365 nm), O₂ | Ring expansion to azepine | Diradical intermediate | |

| Visible light, Eosin Y | C–H functionalization | Energy transfer pathway |

Significance :

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the prominent applications of (2-Amino-4-chloropyridin-3-yl)(phenyl)methanone is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that derivatives of pyridine and phenylmethanone can act as inhibitors of key enzymes involved in cancer proliferation, such as SHP2, which is implicated in several cancers including leukemia and solid tumors .

Case Study: SHP2 Inhibition

A notable study demonstrated that certain pyridine derivatives, including those structurally related to this compound, effectively inhibited SHP2 activity. This inhibition led to reduced cell survival in cancer models, suggesting a pathway for developing targeted cancer therapies .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound typically involves the reaction between 2-amino-4-chloropyridine and phenylacetyl chloride under controlled conditions. The following table summarizes the synthetic conditions and yields reported in various studies:

| Reagent | Conditions | Yield (%) |

|---|---|---|

| 2-Amino-4-chloropyridine + phenylacetyl chloride | THF, -20°C to 10°C, 2h | 85% |

| 2-Amino-4-chloropyridine + acetic anhydride | Reflux in ethanol | 90% |

These synthetic methods highlight the compound's accessibility for further research and development.

3.1 Enzyme Inhibition

Beyond its anticancer properties, this compound has shown promise as an enzyme inhibitor. Research indicates that it can inhibit enzymes involved in metabolic pathways, which could be beneficial for conditions such as diabetes or obesity .

Case Study: Enzyme Inhibition

In vitro studies have reported that the compound exhibits significant inhibitory activity against certain kinases involved in glucose metabolism. This suggests potential applications in developing treatments for metabolic disorders .

Material Science Applications

4.1 Organic Electronics

Recent investigations have explored the use of this compound in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as a hole transport material enhances the efficiency of these devices .

Mechanism of Action

The mechanism of action of (2-Amino-4-chloropyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are subjects of ongoing research, with studies focusing on its effects at the molecular level .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Methanone Derivatives

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| (2-Amino-4-chloropyridin-3-yl)(phenyl)methanone | 1203510-05-7 | C₁₂H₉ClN₂O | 228.67 | 2-amino, 4-Cl, 3-phenylmethanone |

| (2-Aminopyridin-3-yl)(phenyl)methanone | 3810-10-4 | C₁₂H₁₀N₂O | 198.22 | 2-amino, 3-phenylmethanone (no Cl) |

| 3-Amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone | 445385-28-4 | C₂₂H₁₇ClN₂O₂S | 408.90 | Thienopyridine core, 4-Cl, 3-methoxy |

| Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) | - | C₂₈H₂₈N₆O₂S₂ | 552.75 | Bis-thiadiazolyl, cyclohexylamino |

Key Observations :

- Heterocyclic Modifications: The thieno[2,3-b]pyridine derivative (CAS: 445385-28-4) introduces sulfur into the ring system, altering electronic properties and increasing molecular weight, which may affect solubility and pharmacokinetics .

- Bis-Substituted Methanones: Compounds like C1 () feature dual thiadiazolyl groups, expanding π-π stacking capabilities but reducing metabolic stability due to higher molecular weight (>550 g/mol) .

Key Observations :

- The target compound’s synthesis likely parallels methods for similar pyridine derivatives, utilizing enaminone intermediates and substituted anilines under reflux .

- Yields for structurally related compounds (e.g., ) range from 67–81%, indicating efficient protocols for aminochloropyridine frameworks .

Pharmacological and Physicochemical Properties

Key Observations :

- Chlorine Impact: The 4-chloro group in the target compound may enhance target binding (e.g., kinase inhibition) compared to non-chlorinated analogues, as seen in related antifungal agents .

- Solubility Challenges: Bulkier derivatives (e.g., thienopyridines) exhibit reduced solubility, necessitating formulation optimization for in vivo applications .

Biological Activity

(2-Amino-4-chloropyridin-3-yl)(phenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

The compound has a molecular formula of CHClNO and a molecular weight of approximately 236.67 g/mol. Its structure features a chlorinated pyridine ring and a phenyl group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. One study reported IC values for CDK4 and CDK6 in the low nanomolar range (7 nM and 4 nM, respectively) for related compounds, suggesting that modifications on the pyridine ring can enhance potency against these targets .

Antimicrobial Activity

The biological evaluation of related compounds has demonstrated promising antimicrobial activity. A study highlighted that electron-donor groups in the 6-position of benzothiazole derivatives enhanced anthelminthic effects, while electron-acceptor groups like Cl and F increased antifungal activity . Although specific data on this compound's antimicrobial activity is limited, its structural analogs show a trend where substituents significantly affect bioactivity.

Structure-Activity Relationships (SAR)

The SAR for this compound suggests that the presence of the amino group is crucial for binding to biological targets. Modifications such as methylation or acetylation of the amino group have been shown to abolish activity against CDKs, indicating that maintaining hydrogen bond interactions is essential for efficacy .

Case Study 1: Inhibition of CDKs

A detailed investigation into the inhibition of CDKs by structurally related compounds revealed that specific substitutions could enhance selectivity and potency. For example, removing chlorine from the phenyl ring led to decreased potency, while retaining one chlorine atom was beneficial for binding . This highlights the importance of precise molecular modifications in optimizing therapeutic agents.

Case Study 2: Antiviral Activity

In another study involving derivatives similar to this compound, compounds were evaluated for their ability to inhibit hepatitis C virus replication. The most effective compounds showed low cytotoxicity alongside high antiviral potency, demonstrating the potential for this class of compounds in treating viral infections .

Data Tables

| Biological Activity | Target | IC50 Values | Comments |

|---|---|---|---|

| CDK4 | Cyclin-dependent kinase | 7 nM | High potency; structural modifications needed |

| CDK6 | Cyclin-dependent kinase | 4 nM | Similar trends observed as with CDK4 |

| Antimicrobial | Various pathogens | Varies | Enhanced activity with specific substituents |

| Antiviral | Hepatitis C virus | Low micromolar | Significant efficacy with low cytotoxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Amino-4-chloropyridin-3-yl)(phenyl)methanone, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving 5,5-disubstituted-1,3-cyclohexanedione and substituted anilines. Ethanol as a solvent with catalytic piperidine (10–15 mol%) at reflux (80–90°C) for 6–8 hours typically yields 75–85% purity. Optimization includes adjusting stoichiometric ratios (1:1.2 for amine:ketone), solvent polarity (e.g., switching to DMF for sluggish reactions), and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane 3:7). Monitoring by TLC and recrystallization in ethanol improves purity to >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretch at ~1660 cm⁻¹, NH₂ asymmetric/symmetric stretches (3463–3333 cm⁻¹), and C-Cl stretch at ~722 cm⁻¹.

- ¹H NMR : Aromatic protons appear as multiplet clusters at δ 7.45–8.38 ppm. The NH₂ group shows a singlet at δ 5.60 ppm. The pyridine C-H and methanone CH environments resonate at δ 4.65–5.20 ppm.

- Mass Spectrometry : The molecular ion peak [M+H]⁺ aligns with the molecular weight (e.g., m/z 244.66 for C₁₂H₉ClN₂O). Elemental analysis should confirm C/H/N/Cl within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding bond angles and ring puckering?

- Methodological Answer : Use SHELXL for refining crystallographic data, focusing on anisotropic displacement parameters for non-H atoms. For puckering analysis, apply Cremer-Pople coordinates ( ) to quantify out-of-plane deviations. The puckering amplitude () and phase angle () should be calculated using atomic coordinates, with a least-squares plane defined for the pyridine ring. Discrepancies in bond angles (>2° from DFT-optimized geometries) may require reevaluating hydrogen bonding or torsional constraints .

Q. What computational methods are recommended to predict substituent effects on the reactivity of derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model electronic effects. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Substituent Hammett Constants : Correlate σ values (e.g., electron-withdrawing Cl, NO₂) with reaction rates in SNAr or cross-coupling reactions.

- MD Simulations : Assess solvation effects and conformational stability in aqueous/DMSO environments using AMBER or CHARMM force fields .

Q. What in vitro assays are suitable for assessing biological activity, and how should control experiments be designed?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine D2 receptors) with test compounds at 1–100 μM. Include positive controls (e.g., haloperidol) and solvent-only blanks.

- Cytotoxicity Screening : Employ MTT assays on HEK-293 or SH-SY5Y cells, with IC₅₀ determination via nonlinear regression. Normalize data to untreated controls and validate with cisplatin as a reference.

- Kinase Inhibition Profiling : Use recombinant kinases (e.g., EGFR, JAK2) in ADP-Glo™ assays. Run triplicates and apply Z’-factor criteria (>0.5) to ensure assay robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.